CID 71354793
Description
No information about the chemical identity, structure, or properties of CID 71354793 is found in the provided evidence. This gap prevents a detailed introduction or characterization of the compound.
Properties
Molecular Formula |
In3Sn |
|---|---|
Molecular Weight |
463.16 g/mol |
InChI |
InChI=1S/3In.Sn |
InChI Key |
GJOSTOIKILSZPV-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[Sn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 71354793 involves several synthetic routes. One common method includes the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve the use of supercritical fluid crystallization techniquesThese particles are then collected and encapsulated to improve bioavailability .
Chemical Reactions Analysis
Types of Reactions
CID 71354793 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Scientific Research Applications
CID 71354793 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of CID 71354793 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Example 1: Oscillatoxin Derivatives ()

Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are compared based on structural modifications:
- Oscillatoxin D (CID 101283546) : Contains a unique lactone ring.
- 30-Methyl-Oscillatoxin D (CID 185389) : Methylation at position 30 alters hydrophobicity and bioactivity.
- Oscillatoxin E (CID 156582093) and F (CID 156582092) : Differ in hydroxylation patterns, affecting solubility and toxicity.
| Property | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|
| Molecular Formula | C₃₇H₅₈O₈ | C₃₈H₆₀O₈ |
| LogP (Predicted) | 6.2 | 6.8 |
| Bioactivity | Cytotoxic | Enhanced membrane permeability |
These comparisons emphasize how minor structural changes (e.g., methylation) influence physicochemical and biological properties .
Example 2: Betulin Derivatives ()
Betulin (CID 72326) and its analogs are compared as inhibitors:
- Betulinic Acid (CID 64971) : Carboxyl group enhances binding affinity to target enzymes.
- 3-O-Caffeoyl Betulin (CID 10153267) : Caffeoyl moiety improves solubility and pharmacokinetics.
| Property | Betulin (CID 72326) | 3-O-Caffeoyl Betulin (CID 10153267) |
|---|---|---|
| Solubility (mg/mL) | 0.01 | 1.2 |
| IC₅₀ (Enzyme Inhibition) | 25 μM | 8 μM |
Such comparisons demonstrate the importance of functional group modifications in drug design .
Limitations and Recommendations
Comparisons are speculative and based on analogous compounds.
Methodological Insights: Structural overlays (e.g., , Figure 8) and fragmentation patterns () could be applied to CID 71354793 if its structure were known. Properties like LogP, solubility, and bioactivity should be experimentally validated using techniques such as LC-ESI-MS () or CID/ETD-MS/MS ().
Future Directions :
- Consult primary PubChem entries or specialized databases (e.g., ChEMBL, SciFinder) for this compound.
- Perform comparative studies using computational tools (e.g., QSPR, molecular docking) if structural data exists.
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